molecular formula C25H20N4Na2O9S3 B154364 C.I. Direct yellow 27, disodium salt CAS No. 10190-68-8

C.I. Direct yellow 27, disodium salt

Cat. No. B154364
CAS RN: 10190-68-8
M. Wt: 662.6 g/mol
InChI Key: WLDNGJFRVWQASY-UHFFFAOYSA-L
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Description

“C.I. Direct yellow 27, disodium salt” is an azo dye with a maximum absorption of λ 393nm . It is a colorful green light yellow powder and is used for dyeing cotton, hemp, viscose fabric, and can also be used for silk, wool, nylon, leather, pulp dyeing .


Molecular Structure Analysis

The molecular formula of “C.I. Direct yellow 27, disodium salt” is C25H20N4Na2O9S3 . It has a molecular weight of 662.62 g/mol .


Physical And Chemical Properties Analysis

“C.I. Direct yellow 27, disodium salt” is soluble in water for lemon yellow, also soluble in soluble fiber element, soluble in ethanol, slightly soluble in benzene and carbon tetrachloride for orange, insoluble in other organic solvents . It has a density of 1.59g/cm^3 .

Scientific Research Applications

Dyeing Processes

Research has demonstrated the use of C.I. Direct yellow 27 in the dyeing of gamma-irradiated cotton, highlighting improvements in color strength and fastness properties. Gamma irradiation modifies the cotton's surface, allowing for more efficient dye uptake and enhanced colorfastness when dyed with C.I. Direct yellow 27 under specific conditions (Adeel et al., 2015). Additionally, dyeing biotreated and gamma-irradiated cotton fabric with this dye has shown to be time-efficient and environmentally friendly, reducing dyeing time and salt usage (Usman et al., 2016).

Thermal Stability

The thermal stability of flavianic acid disodium salt, which shares structural characteristics with C.I. Direct yellow 27, has been examined, revealing that the compound can decompose and burn spontaneously under certain conditions, emphasizing the importance of understanding the thermal properties of such dyes for safe manufacturing and application (Fu et al., 2009).

Fluorescence Spectroscopy

Static and dynamic fluorescence spectroscopic analyses of C.I. Direct yellow 27 have provided insights into the emission characteristics of the dye in various solvents, contributing to a deeper understanding of its photophysical properties. These findings are important for applications in materials science and photonic devices (Bisht et al., 2021).

Optical Sensing

An optical sensing film for the determination of Co(II) based on disodium-1-nitroso-2-naphthol-3,6-disulfonate immobilized in a chitosan film was developed, showcasing the potential of C.I. Direct yellow 27 derivatives in environmental monitoring and analytical chemistry. This application underlines the versatility of disodium salt dyes in creating sensitive and selective detection systems for metal ions (Sombatsri et al., 2012).

properties

IUPAC Name

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDNGJFRVWQASY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889585
Record name 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Yellow 27

CAS RN

10190-68-8
Record name C.I. 13950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-sulphonatophenyl]-6-methylbenzothiazole-7-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT YELLOW 27
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71N0J89ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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